

Application Notes: Liposomal Drug Delivery System for Isoliquiritin

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Introduction

Isoliquiritin (ISL) is a flavonoid glycoside derived from the licorice root (Glycyrrhiza species) with a wide range of documented therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] Despite its pharmacological potential, the clinical translation of **isoliquiritin** is significantly hampered by its poor aqueous solubility, low oral bioavailability, and rapid in vivo metabolism.[4][5] To overcome these limitations, advanced drug delivery systems are required. Liposomes, as biocompatible and biodegradable vesicles, offer a promising platform for the encapsulation and targeted delivery of both hydrophilic and lipophilic compounds, thereby enhancing their therapeutic efficacy.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of a liposomal drug delivery system for **isoliquiritin**. The described methodologies are intended for researchers, scientists, and drug development professionals working to enhance the therapeutic potential of this promising natural compound.

Materials and Equipment Materials

- **Isoliquiritin** (purity >98%)
- Soybean Phosphatidylcholine (SPC)



- Cholesterol (CHOL)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
 (DSPE-PEG2000)
- Chloroform
- Methanol
- Phosphate Buffered Saline (PBS), pH 7.4
- Deionized water
- Dialysis tubing (MWCO 3.5 kDa)
- Cell culture reagents (as needed for in vitro studies)

Equipment

- Rotary evaporator
- Probe sonicator or bath sonicator
- Extruder with polycarbonate membranes (100 nm and 200 nm pore sizes)
- Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis
- High-Performance Liquid Chromatography (HPLC) system
- UV-Vis Spectrophotometer
- Transmission Electron Microscope (TEM)
- Lyophilizer (Freeze-dryer)
- Incubator/shaking water bath



Data Presentation: Physicochemical Characterization of Isoliquiritin-Loaded Liposomes

The following tables summarize the expected quantitative data for the physicochemical properties of the developed **isoliquiritin**-loaded liposomes (ISL-Lipo) compared to empty liposomes (Blank-Lipo).

| Formulation | Particle Size (nm) | Polydispers ity Index (PDI) | Zeta Potential (mV) | Encapsulati on Efficiency (%) | Drug Loading (%) |
|-------------|-----------------------|-----------------------------------|---------------------------|--|---------------------|
| Blank-Lipo | 95.5 ± 4.2 | 0.18 ± 0.02 | -22.5 ± 2.1 | N/A | N/A |
| ISL-Lipo | 105.3 ± 5.1 | 0.21 ± 0.03 | -20.3 ± 1.9 | 85.2 ± 3.5 | 4.2 ± 0.3 |

Table 1: Particle size, PDI, zeta potential, encapsulation efficiency, and drug loading of blank and **isoliquiritin**-loaded liposomes (Mean ± SD, n=3).

| Time (hours) | Cumulative Release (%) |
|--------------|------------------------|
| 0 | 0 |
| 2 | 15.8 ± 2.1 |
| 4 | 28.4 ± 3.5 |
| 8 | 45.7 ± 4.2 |
| 12 | 60.1 ± 5.0 |
| 24 | 78.9 ± 6.3 |
| 48 | 92.3 ± 5.8 |

Table 2: In vitro cumulative release profile of **isoliquiritin** from liposomes in PBS (pH 7.4) at 37° C (Mean \pm SD, n=3).

Experimental Protocols



Protocol 1: Preparation of Isoliquiritin-Loaded Liposomes (ISL-Lipo)

This protocol describes the thin-film hydration method followed by sonication and extrusion for the preparation of unilamellar **isoliquiritin**-loaded liposomes.[9][10]

- Lipid Film Formation:
 - 1. Accurately weigh soybean phosphatidylcholine (SPC), cholesterol (CHOL), and DSPE-PEG2000 in a molar ratio of 55:40:5.
 - 2. Dissolve the lipids along with a predetermined amount of **isoliquiritin** in a minimal volume of chloroform:methanol (2:1, v/v) solution in a round-bottom flask.
 - 3. Attach the flask to a rotary evaporator.
 - 4. Evaporate the organic solvents under reduced pressure at 40°C until a thin, uniform lipid film is formed on the inner wall of the flask.
 - 5. Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - 1. Hydrate the lipid film with pre-warmed (40°C) phosphate-buffered saline (PBS, pH 7.4) by rotating the flask in a water bath for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
- Size Reduction:
 - 1. Subject the MLV suspension to probe sonication in an ice bath for 5-10 minutes (30 seconds on, 30 seconds off cycles) to reduce the size of the vesicles.
 - 2. Extrude the sonicated liposome suspension sequentially through 200 nm and 100 nm polycarbonate membranes fitted in a mini-extruder (11 passes each) to obtain small unilamellar vesicles (SUVs) with a uniform size distribution.
- Purification:



- 1. Separate the unencapsulated **isoliquiritin** from the liposomal formulation by dialysis against PBS (pH 7.4) at 4°C for 24 hours, with frequent changes of the dialysis buffer.
- 2. Store the purified **isoliquiritin**-loaded liposomes at 4°C for further characterization.

Protocol 2: Characterization of Isoliquiritin-Loaded Liposomes

- Dilute the liposomal suspension with deionized water.
- Measure the particle size (Z-average diameter), PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument at 25°C.[11][12]
- Perform measurements in triplicate.
- Disrupt a known volume of the liposomal suspension by adding a suitable solvent (e.g., methanol) to release the encapsulated **isoliquiritin**.
- Quantify the total amount of isoliquiritin in the disrupted suspension using a validated HPLC method.
- Determine the amount of free (unencapsulated) **isoliquiritin** in the supernatant after centrifugation of the liposomal suspension.
- Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following equations:[13][14]

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL(%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

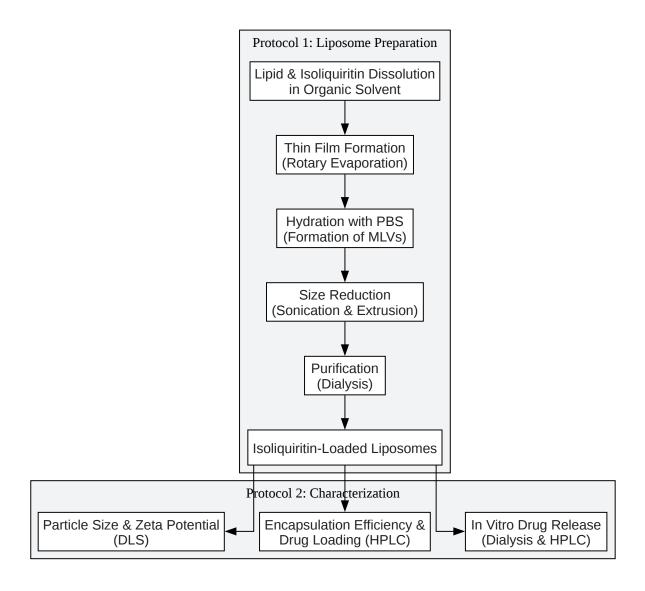
- Place a known amount of the isoliquiritin-loaded liposomal formulation into a dialysis bag (MWCO 3.5 kDa).[15]
- Immerse the dialysis bag in a release medium (e.g., 100 mL of PBS, pH 7.4) maintained at 37°C with gentle stirring.



- At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- Analyze the concentration of **isoliquiritin** in the collected samples using HPLC.[16][17]
- Calculate the cumulative percentage of drug released over time.

Visualization of Workflow and Signaling Pathway

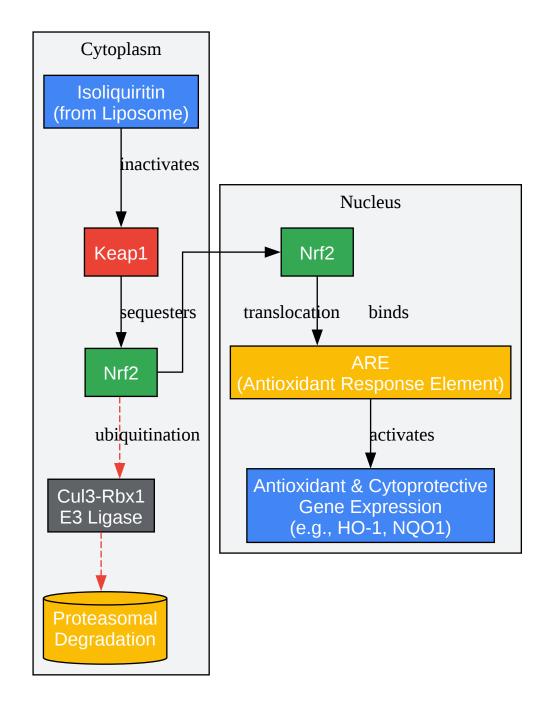




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Caption: Experimental workflow for the preparation and characterization of **isoliquiritin**-loaded liposomes.





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Caption: Isoliquiritin-mediated activation of the Nrf2 signaling pathway.

Mechanism of Action: Nrf2 Signaling Pathway

Isoliquiritin has been shown to exert its potent antioxidant effects through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[18][19] Under normal



conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[18] Upon exposure to oxidative stress or in the presence of inducers like **isoliquiritin**, Keap1 is inactivated, leading to the stabilization and nuclear translocation of Nrf2.[19] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[18] By delivering **isoliquiritin** effectively to the target cells, the liposomal formulation can enhance the activation of this protective pathway, thereby mitigating oxidative stress-related cellular damage.

Conclusion

The development of a liposomal drug delivery system for **isoliquiritin** presents a viable strategy to overcome its inherent physicochemical and pharmacokinetic limitations. The protocols outlined in these application notes provide a systematic approach for the formulation, characterization, and in vitro evaluation of **isoliquiritin**-loaded liposomes. The successful implementation of this technology has the potential to enhance the therapeutic efficacy of **isoliquiritin** in various disease models, paving the way for its future clinical applications. Further in vivo studies are warranted to validate the performance of this delivery system.

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